9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl-
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Overview
Description
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the anthracene core, specifically at the 1,4 and 5,8 positions, respectively. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties .
Preparation Methods
The synthesis of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione typically involves a multi-step process starting from 3,6-difluorophthalic anhydride. One common synthetic route includes the following steps :
Step 1: The reaction of 3,6-difluorophthalic anhydride with a suitable nucleophile to introduce the fluorine atoms.
Step 2: Cyclization to form the anthracene core.
Step 3: Introduction of methyl groups at the 5,8 positions through alkylation reactions.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as DNA.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA. This intercalation disrupts DNA-protein interactions, specifically interfering with topoisomerase II, an enzyme crucial for DNA replication and repair . The compound’s fluorine and methyl groups enhance its binding affinity and specificity for DNA targets.
Comparison with Similar Compounds
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione can be compared with other anthraquinones such as:
Mitoxantrone: Known for its antineoplastic activity but with higher toxicity.
Ametantrone: Similar in structure but with different substituents, leading to varied biological activity.
The uniqueness of 1,4-difluoro-5,8-dimethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1,4-Difluoro-5,8-dimethylanthracene-9,10-dione is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, making it a valuable subject of study in organic chemistry, biology, and medicine.
Properties
CAS No. |
389633-53-8 |
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Molecular Formula |
C16H10F2O2 |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
1,4-difluoro-5,8-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H10F2O2/c1-7-3-4-8(2)12-11(7)15(19)13-9(17)5-6-10(18)14(13)16(12)20/h3-6H,1-2H3 |
InChI Key |
NCEBBBRVVYSAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)F)F |
Origin of Product |
United States |
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